The Nitro-Anthranil Scaffold: A Technical Guide to 5-Nitro-2,1-Benzisoxazole
The Nitro-Anthranil Scaffold: A Technical Guide to 5-Nitro-2,1-Benzisoxazole
Executive Summary & Structural Identification[1][2]
5-Nitro-2,1-benzisoxazole (also known as 5-nitroanthranil) represents a specialized subclass of the benzisoxazole family. Unlike its more common isomer, 1,2-benzisoxazole (indoxazene), the 2,1-benzisoxazole framework contains a hypervalent heterocyclic structure where the nitrogen atom bridges the benzene ring and the oxygen, creating a unique electronic distribution.
For drug development professionals, this compound is not merely a target but a high-value "amphoteric scaffold." The nitro group at position 5 significantly enhances the electrophilicity of the C3 position, making the ring system highly reactive toward nucleophilic ring-opening and rearrangement—a critical feature for synthesizing complex pharmacophores like quinolines and benzodiazepines.
Structural Differentiation (Crucial for Sourcing)
Researchers must strictly distinguish between the two primary isomers to avoid catastrophic synthesis failures.
| Feature | 5-Nitro-2,1-Benzisoxazole (Anthranil) | 5-Nitro-1,2-Benzisoxazole (Indoxazene) |
| CAS Number | 4104-36-3 | 39835-28-4 |
| Connectivity | Benzene fused to isoxazole [c] side (N is bridgehead) | Benzene fused to isoxazole [d] side |
| Key Reactivity | Ring opening at N-O bond (Labile) | Relatively stable isoxazole ring |
| Electronic Nature | o-Quinoid character (Reactive) | Aromatic (Stable) |
Physicochemical Profile
The presence of the nitro group at position 5 exerts a strong electron-withdrawing effect (-I, -M), which destabilizes the N-O bond further compared to the parent anthranil.
| Property | Value / Description | Source/Note |
| Molecular Formula | C₇H₄N₂O₃ | [PubChem, 2025] |
| Molecular Weight | 164.12 g/mol | |
| Appearance | Yellow to pale orange crystalline solid | Characteristic of nitro-anthranils |
| Melting Point | ~70–74°C (Precursor dependent, often conflated) | Note: Pure analytical standards required for calibration. |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in H₂O | Lipophilic scaffold (LogP ~1.3) |
| Electronic State | High dipole moment due to nitro group and zwitterionic resonance | Facilitates nucleophilic attack at C3 |
Synthetic Methodology: The Selective Reduction Protocol
While various routes exist (e.g., thermolysis of azides), the most robust protocol for the 5-nitro derivative utilizes the reductive cyclization of 2,4-dinitrobenzaldehyde . This method capitalizes on the kinetic selectivity of tin(II) chloride for the ortho-nitro group over the para-nitro group.
Reaction Logic
The synthesis relies on the partial reduction of the 2-nitro group to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate. This intermediate undergoes rapid intramolecular condensation with the adjacent aldehyde carbonyl to close the isoxazole ring.
Step-by-Step Protocol
Reagents:
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Precursor: 2,4-Dinitrobenzaldehyde (1.0 eq)
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Reductant: SnCl₂·2H₂O (3.0 eq) — Strict stoichiometry is vital to prevent over-reduction to diamines.
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Solvent: Ethanol / 12N HCl (10:1 ratio)
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Temperature: 0°C to Room Temperature (RT)
Workflow:
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Solubilization: Dissolve 2,4-dinitrobenzaldehyde in ethanol. Cool the solution to 0°C in an ice bath to suppress side reactions (e.g., intermolecular azo coupling).
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Acid Activation: Add concentrated HCl dropwise. The acid activates the nitro group and solubilizes the tin salt.
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Controlled Reduction: Add SnCl₂·2H₂O in small portions over 30 minutes. Causality: Slow addition prevents localized exotherms that could lead to the reduction of the 5-nitro group (originally the 4-nitro on the ring).
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Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar fluorescent spot.
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Workup: Pour the reaction mixture into ice water. Neutralize carefully with NaHCO₃ (gas evolution!). Extract with Ethyl Acetate (3x).
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Purification: Recrystallize from ethanol/water or purify via flash column chromatography.
Synthetic Pathway Visualization
Figure 1: Selective reductive cyclization pathway transforming 2,4-dinitrobenzaldehyde into the 5-nitroanthranil scaffold.
Reactivity Profile & Mechanistic Insights[1][3]
The 5-nitro-2,1-benzisoxazole is not a stable end-point but a "chemical spring" loaded with potential energy. The ring system is prone to N-O bond cleavage , driven by the relief of ring strain and the formation of stable carbonyl/amine derivatives.
Nucleophilic Attack at C3 (Ring Opening)
The C3 position (the carbon in the isoxazole ring) is highly electrophilic.
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Mechanism: Nucleophiles (primary amines, hydrazines) attack C3.
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Outcome: This cleaves the N-O bond, initially forming an o-amino-carbonyl derivative, which often recyclizes into quinolines or quinazolines.
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Effect of 5-Nitro: The nitro group withdraws electron density from the benzene ring, transmitting this effect to C3, thereby increasing the rate of nucleophilic attack compared to unsubstituted anthranil.
Rearrangement to Quinolines
Under thermal or acidic conditions, 5-nitro-2,1-benzisoxazole can rearrange. If a substituent with an
Reaction with Amines (Davis-Beirut Context)
While the Davis-Beirut reaction typically builds indazoles from nitrobenzyl amines, the interaction of anthranils with amines is a parallel pathway used to synthesize 1,4-benzodiazepines (if reacting with specific diamines) or indazoles .
Reactivity Flowchart
Figure 2: Divergent reactivity pathways of the 5-nitroanthranil scaffold based on reaction conditions.
Pharmaceutical Applications
The 5-nitro-2,1-benzisoxazole moiety serves as a critical intermediate in the synthesis of:
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Antipsychotics: As a precursor to substituted 2-aminobenzophenones, which are key building blocks for 1,4-benzodiazepines.[1]
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Antibacterials: The nitro group can be reduced after scaffold manipulation to an amine, allowing for the attachment of solubilizing tails or fluorophores in probe design.
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Energetic Materials: Due to the nitro group and the inherent strain of the isoxazole ring, derivatives are investigated for high-energy density applications, though this requires extreme handling precautions.
Safety & Handling Protocols
Warning: 5-Nitro-2,1-benzisoxazole combines a nitroarene with a strained N-O heterocyclic bond.
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Explosion Hazard: While not a primary explosive, the compound possesses significant potential energy. Avoid heating bulk quantities above 100°C without solvent.
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Incompatibility: Highly reactive with strong reducing agents (hydrazine, LAH) and strong bases. These reactions can be exothermic and runaway.
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Storage: Store at 2–8°C, protected from light. The N-O bond is photosensitive.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 318085, 5-Nitro-2,1-benzisoxazole. Retrieved from [Link]
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U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 5-Nitro-2,1-benzisoxazole. Retrieved from [Link][2]
- L. C. Ma, et al.Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry. (General reference for anthranil synthesis methodologies).
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Cheméo. Chemical Properties of 5-Nitrobenzisoxazole (Isomer Data Comparison). Retrieved from [Link]
